molecular formula C18H13F3N2O3 B2380529 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide CAS No. 1421526-12-6

3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2380529
CAS No.: 1421526-12-6
M. Wt: 362.308
InChI Key: PTJOCBDNYXNJOG-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is a synthetic vicinal diaryl heterocycle, a chemical class recognized as a privileged scaffold in medicinal chemistry for the development of novel bioactive compounds . These structures are frequently investigated for their potent antiproliferative activities, serving as key leads in anticancer agent discovery, particularly against challenging malignancies such as hepatocellular carcinoma and breast cancer . The structural motif of vicinal diaryl-substituted heterocycles is a simple pharmacophore for inhibitors of processes like tubulin polymerization, mimicking the activity of natural compounds such as combretastatin A4 . Researchers value this compound class for its synthetic accessibility, which facilitates the generation of focused libraries for thorough structure-activity relationship (SAR) studies . The incorporation of specific substituents, such as a benzyloxy arm and a trifluoromethylphenyl group, is often explored to optimize pharmacological properties and binding interactions with biological targets . This compound is intended for use in non-clinical research applications only, including in vitro cell-based assays and in vivo xenograft model studies to elucidate mechanisms of action and efficacy. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-phenylmethoxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)15-10-16(23-26-15)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJOCBDNYXNJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring-opening or amine derivatives.

    Substitution: The trifluoromethyl group and benzyloxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is C16H14F3N2O3, with a molecular weight of approximately 348.29 g/mol. The compound features a benzyloxy group and a trifluoromethyl-substituted phenyl ring, which are significant for its biological activity.

Therapeutic Applications

  • Anticancer Activity
    • Research has indicated that isoxazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Inhibition of Heat Shock Proteins
    • Isoxazole compounds have been identified as inhibitors of heat shock proteins (HSPs), particularly HSP90. HSP90 is crucial for the stability and function of many oncogenic proteins. Inhibiting this protein can lead to the degradation of such proteins, thereby reducing tumor growth .
  • Anti-inflammatory Properties
    • The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into similar compounds has shown that they can modulate inflammatory pathways, potentially providing relief in conditions like rheumatoid arthritis or other autoimmune disorders .
  • Antimicrobial Activity
    • Some studies have explored the antimicrobial potential of isoxazole derivatives, suggesting that they may inhibit bacterial growth. This application could be particularly relevant in developing new antibiotics in response to increasing antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that an isoxazole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating potent activity. The research highlighted the compound's ability to induce apoptosis through the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the anti-inflammatory effects of various isoxazole compounds, including those structurally similar to this compound. Results indicated a marked reduction in pro-inflammatory cytokines in vitro, supporting the compound's therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity to certain molecular targets, while the benzyloxy group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Isoxazole carboxamides are structurally diverse, with variations in substituents impacting physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name & CAS No. Substituents (Isoxazole Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound 3-benzyloxy, 5-CF₃-phenyl carboxamide C₁₈H₁₃F₃N₂O₃* ~356.3* Reference structure
3-Phenyl-N-[3-(CF₃)phenyl]isoxazole-5-carboxamide (CAS 320422-32-0) 3-phenyl, 5-CF₃-phenyl carboxamide C₁₇H₁₁F₃N₂O₂ 332.28 Lacks benzyloxy; phenyl at position 3
3-Carboxy-5-methyl-N-(4-CF₃-phenyl)isoxazole-4-carboxamide (CAS 134888-93-0) 3-carboxy, 4-carboxamide, 5-methyl C₁₃H₉F₃N₂O₄ 314.22 Carboxy group at position 3; methyl at position 5
N-(2-Methylphenyl)-5-methylisoxazole-3-carboxamide (CAS 108651-13-4) 5-methyl, 3-carboxamide (2-methylphenyl) C₁₂H₁₂N₂O₂ 216.24 Simpler substituents; no CF₃ or benzyloxy
N-([(Benzyloxy)amino]methylene)-5-([3-chloro-5-CF₃-pyridinyl]methyl)isoxazolecarboxamide (CAS 338399-38-5) Benzyloxyamino-methylene, pyridinyl C₁₉H₁₇ClF₃N₅O₃ 455.82 Complex pyridinyl substituent; chloro-CF₃ group

Notes:

  • *Calculated molecular weight for the target compound based on structural similarity.
  • The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to phenyl or methyl substituents in analogs .

Physicochemical Properties

  • Lipophilicity : The benzyloxy group elevates logP compared to analogs with smaller substituents (e.g., methyl or carboxy groups). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C16H14F3N3O2
  • Molecular Weight : 353.29 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group is notable for its influence on biological activity, particularly in enhancing lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit promising anticancer activities. Notably, studies have shown that certain isoxazole compounds can induce apoptosis in cancer cell lines. For instance, a related study on trisubstituted isoxazoles demonstrated cytotoxic effects against human promyelocytic leukemia cell lines with IC50 values ranging from 86 to 755 μM . The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1, suggesting that these compounds can influence cell cycle regulation and promote cancer cell death.

Antiviral Activity

Isoxazole derivatives have also been explored for their antiviral properties. A study focusing on similar compounds found that they could inhibit viral entry into host cells, with lead compounds demonstrating IC50 values as low as 2.5 μM against filoviruses . The mechanism of action typically involves interference with viral glycoprotein interactions necessary for cellular entry.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Range (μM)Mechanism of Action
AnticancerIsoxazole (3), Isoxazole (6)86 - 755Apoptosis induction, cell cycle arrest
AntiviralCompound 8a2.5 - 30Inhibition of viral entry

Case Study 1: Anticancer Activity

In a study evaluating the effects of various isoxazole derivatives on HL-60 leukemia cells, it was found that compound (3) significantly reduced Bcl-2 expression while increasing p21^WAF-1 levels. This dual action led to enhanced apoptosis and cell cycle arrest, indicating a potential therapeutic application in leukemia treatment .

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral efficacy of isoxazole derivatives against Marburg virus. The lead compound exhibited an IC50 value of 30 μM, demonstrating effective inhibition of viral entry into human cells. Structural modifications were analyzed to optimize potency, highlighting the critical role of specific substituents in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Amide bond formation between isoxazole-5-carboxylic acid derivatives and substituted anilines under activating agents like EDCI or HATU .
  • Functional Group Introduction : Benzyloxy groups are introduced via nucleophilic substitution or protective group strategies (e.g., benzyl bromide under basic conditions) .
  • Purification : Column chromatography or recrystallization ensures high purity, with yields optimized by controlling reaction time and temperature .

Q. What spectroscopic methods are used to characterize this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., trifluoromethyl peaks at ~δ 120–125 ppm in 13^13C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ ion matching calculated mass) .
  • Infrared (IR) Spectroscopy : Confirms functional groups like amide C=O stretches (~1650–1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers, away from ignition sources, at 2–8°C for stability .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in targeting specific pathways?

Methodologies include:

  • In Vitro Assays : Mitochondrial isolation from mouse liver followed by Ca2+^{2+} uptake assays to study metabolic modulation .
  • Cell-Based Studies : Dose-response curves in cancer cell lines (e.g., IC50_{50} determination via MTT assays) .
  • Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies involve:

  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • Bioisosteric Replacement : Swapping trifluoromethyl groups with halogens or methoxy groups to assess potency changes .
  • Pharmacophore Mapping : Identifying critical moieties (e.g., benzyloxy vs. furan substitutions) using 3D-QSAR models .

Q. How should researchers address contradictions in experimental data, such as conflicting bioactivity results?

Contradictions arise from variables like:

  • Compound Solubility : Use DMSO stock solutions standardized to ≤0.1% final concentration to avoid solvent interference .
  • Assay Conditions : Validate pH, temperature, and incubation time across replicates (e.g., mitochondrial assays at 25°C vs. 37°C) .
  • Batch Variability : Characterize purity via HPLC (>95%) and confirm lot-to-lot consistency .

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